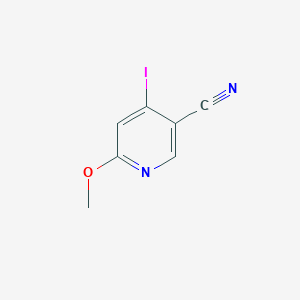

4-Iodo-6-methoxynicotinonitrile

Descripción

4-Iodo-6-methoxynicotinonitrile is a nicotinonitrile derivative featuring an iodine atom at the 4-position and a methoxy group (-OCH₃) at the 6-position of the pyridine ring. These compounds are critical intermediates in organic synthesis, particularly in pharmaceutical and biochemical research, due to their reactivity in cross-coupling reactions and functional group versatility .

Propiedades

Fórmula molecular |

C7H5IN2O |

|---|---|

Peso molecular |

260.03 g/mol |

Nombre IUPAC |

4-iodo-6-methoxypyridine-3-carbonitrile |

InChI |

InChI=1S/C7H5IN2O/c1-11-7-2-6(8)5(3-9)4-10-7/h2,4H,1H3 |

Clave InChI |

GOTYDJKBXAWPEV-UHFFFAOYSA-N |

SMILES canónico |

COC1=NC=C(C(=C1)I)C#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among nicotinonitrile derivatives include halogen type (iodo, chloro), substituent groups (methoxy, methyl, nitro), and their positions on the pyridine ring. These differences significantly influence physicochemical properties and applications:

- 4-Iodo-6-methylnicotinonitrile (C₇H₅IN₂, MW 244.03): The methyl group at position 6 provides steric bulk and moderate electron-donating effects, while iodine at position 4 enhances electrophilicity, making it suitable for Suzuki-Miyaura couplings. Applications span pharmaceuticals and agrochemicals .

- 4-Chloro-5-iodo-6-methylnicotinonitrile (C₇H₄ClIN₂, MW 278.48): Dual halogenation (Cl and I) increases molecular weight and reactivity. The chloro group may facilitate nucleophilic aromatic substitution, whereas iodine enables cross-coupling. This compound is used as a biochemical reagent .

- 2,4-Dichloro-6-methylnicotinonitrile (C₈H₆Cl₂N₂, MW 201.05): Dichlorination enhances electron-withdrawing effects, favoring electrophilic substitutions. Its lower molecular weight improves solubility in nonpolar solvents, relevant in agrochemical synthesis .

- 2-Hydroxy-4-(methoxymethyl)-6-methylnicotinonitrile: The methoxymethyl group introduces polarity, enhancing aqueous solubility. Such derivatives are studied for drug metabolism and pharmacokinetics .

Electronic and Reactivity Profiles

- Iodo vs. Chloro Substituents : Iodine’s larger atomic radius and weaker C-I bond (compared to C-Cl) make it superior in metal-catalyzed cross-couplings but less stable under harsh conditions .

- Methoxy vs. Methyl Groups : Methoxy (-OCH₃) is electron-donating via resonance, activating the ring toward electrophilic attacks, whereas methyl (-CH₃) exerts a weaker inductive effect. This distinction impacts regioselectivity in further functionalizations .

Research Findings

Pharmacological Relevance

- Halogenated nicotinonitriles are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The iodine atom in 4-Iodo-6-methylnicotinonitrile enhances binding affinity via halogen bonding .

- Nitro and methoxy substituents (e.g., in 4-Iodo-2-methoxy-6-nitroaniline) are leveraged in dye synthesis and explosives, though their toxicity requires careful handling .

Data Tables

Table 1: Comparative Analysis of Nicotinonitrile Derivatives

*Calculated molecular weight based on formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.